molecular formula C12H14N5Na3O13P3+ B13387382 trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

Cat. No.: B13387382
M. Wt: 598.16 g/mol
InChI Key: SLVVSIUNIVFLJS-AZIZZYAFSA-L
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Description

Trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazin ring, a cyano group, and multiple phosphate groups. Its intricate molecular arrangement makes it a subject of interest in chemical, biological, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate involves multiple steps, including the formation of the pyrrolo[2,1-f][1,2,4]triazin ring, the introduction of the cyano group, and the attachment of phosphate groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as the cyano group, to produce different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and precise pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction can produce compounds with modified functional groups.

Scientific Research Applications

Trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Trisodium phosphate: A simpler compound with similar phosphate groups but lacking the complex organic structure.

    Cyanophosphates: Compounds containing cyano and phosphate groups, similar in some aspects but differing in overall structure and properties.

Uniqueness

The uniqueness of trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate lies in its intricate molecular structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C12H14N5Na3O13P3+

Molecular Weight

598.16 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

InChI

InChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-2/t7-,9-,10-,12+;;;/m1.../s1

InChI Key

SLVVSIUNIVFLJS-AZIZZYAFSA-L

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)C#N)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)C#N)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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